4-CHLOROBENZYL METHYL SULFIDE

Physicochemical Characterization Organic Synthesis Analytical Chemistry

4-Chlorobenzyl methyl sulfide (CAS 5925-82-6) is a para-substituted benzyl methyl sulfide thioether. Its physical properties include a density of 1.24 g/cm³ and a boiling point of 128-129 °C at 14 mmHg.

Molecular Formula C8H9ClS
Molecular Weight 172.68 g/mol
CAS No. 5925-82-6
Cat. No. B1594841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-CHLOROBENZYL METHYL SULFIDE
CAS5925-82-6
Molecular FormulaC8H9ClS
Molecular Weight172.68 g/mol
Structural Identifiers
SMILESCSCC1=CC=C(C=C1)Cl
InChIInChI=1S/C8H9ClS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
InChIKeyIXJYIAHRRUZCOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzyl Methyl Sulfide (CAS 5925-82-6) Procurement Guide: Technical Baseline


4-Chlorobenzyl methyl sulfide (CAS 5925-82-6) is a para-substituted benzyl methyl sulfide thioether. Its physical properties include a density of 1.24 g/cm³ and a boiling point of 128-129 °C at 14 mmHg [1]. This compound is a versatile building block for organic synthesis and serves as an intermediate in the development of biologically active molecules, with potential applications in agrochemical and pharmaceutical research .

4-Chlorobenzyl Methyl Sulfide: Risks of Substituting with Unsubstituted or Positional Isomer Analogs


Substituting 4-chlorobenzyl methyl sulfide with its unsubstituted parent (benzyl methyl sulfide) or a positional isomer (e.g., 2- or 3-chlorobenzyl methyl sulfide) is not scientifically sound. The para-chloro substituent profoundly alters the compound's physicochemical properties, including a ~70°C reduction in boiling point and a >20% increase in density compared to the parent compound [1]. This substitution pattern dictates the compound's reactivity in biotransformation pathways, leading to different chiral sulfoxide products [2]. Therefore, using a close analog without proper validation will likely compromise experimental reproducibility and downstream synthetic efficiency.

4-Chlorobenzyl Methyl Sulfide: Quantified Differentiation Evidence


Comparative Physicochemical Property Shift from Parent Benzyl Methyl Sulfide

The para-chloro substitution in 4-chlorobenzyl methyl sulfide results in a substantial shift in key physical properties compared to the unsubstituted benzyl methyl sulfide. This change affects handling, purification, and formulation strategies [1].

Physicochemical Characterization Organic Synthesis Analytical Chemistry

Enzymatic Inhibition Profile: MAO-A and AChE Activity

This compound exhibits measurable, albeit weak, inhibitory activity against monoamine oxidase A (MAO-A) and acetylcholinesterase (AChE). It represents a baseline chemical probe for these enzyme targets, with specific IC50 values providing a quantitative benchmark [1].

Biochemical Assay Enzyme Inhibition Drug Discovery

Biotransformation Potential: A Precursor for Chiral Sulfoxides

4-Chlorobenzyl methyl sulfide serves as an effective substrate for the biocatalyst Helminthosporium species NRRL 4671, undergoing enantioselective oxidation. This positions it as a precursor for the synthesis of chiral para-substituted benzyl methyl sulfoxides [1].

Biocatalysis Chiral Synthesis Green Chemistry

4-Chlorobenzyl Methyl Sulfide: Validated Application Scenarios for Procurement and Use


Enzyme Inhibition Baseline for Structure-Activity Relationship (SAR) Studies

Procure 4-chlorobenzyl methyl sulfide as a defined, weak inhibitor of MAO-A (IC50: 1.24E+3 nM) and AChE (IC50: 2.92E+3 nM) to serve as a quantitative baseline or negative control. This allows for precise measurement of potency gains from subsequent chemical modifications in drug discovery programs targeting these enzymes [1].

Chiral Synthon Production via Validated Biocatalytic Oxidation

This compound is a known substrate for the biocatalyst Helminthosporium species NRRL 4671, enabling the production of (S)-enantiomer-enriched sulfoxides. It is an ideal starting material for research groups focused on green chemistry, asymmetric synthesis, or the generation of chiral building blocks for pharmaceutical intermediates [2].

Physicochemical Property Reference Standard

Due to its well-defined and distinct physical properties (e.g., boiling point 128-129 °C at 14 mmHg, density 1.24 g/cm³), this compound can be used as a reference standard for analytical method development, including GC or HPLC method calibration for the analysis of related sulfide compounds in reaction mixtures or environmental samples [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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